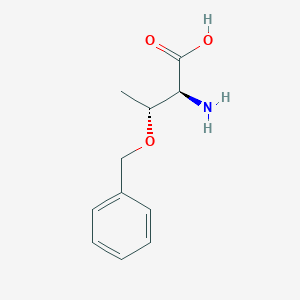

O-Benzyl-L-threonine

Descripción general

Descripción

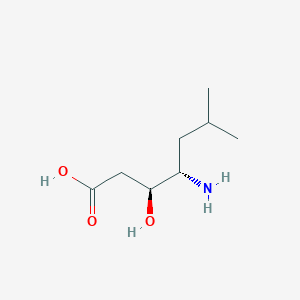

O-Benzyl-L-threonine is a derivative of the amino acid threonine . It has the empirical formula C11H15NO3 and a molecular weight of 245.70 . It is used in peptide synthesis .

Synthesis Analysis

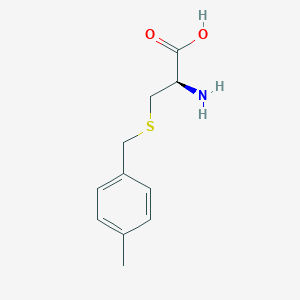

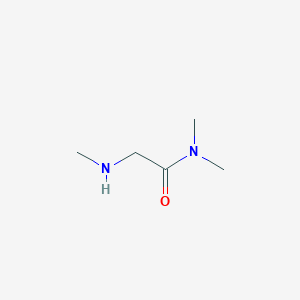

O-Benzyl-L-threonine can be synthesized from the corresponding N-phenoxycarbonyl derivatives of hydroxyl- or amino-functionalized α-amino acids such as L-serine, L-cysteine, L-threonine, L-tyrosine, L-glutamine, and L-asparagine . These derivatives are prepared by N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate (DPC). The synthesis of polypeptides can be achieved by heating these N-phenoxycarbonyl derivatives at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine through the polycondensation of the derivatives with accompanying the elimination of phenol and CO2 .

Molecular Structure Analysis

The SMILES string for O-Benzyl-L-threonine is CC(OCc1ccccc1)C(N)C(O)=O . The InChI key is ONOURAAVVKGJNM-UHFFFAOYSA-N .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving O-Benzyl-L-threonine .

Physical And Chemical Properties Analysis

O-Benzyl-L-threonine has a molecular weight of 245.7 . The empirical formula is C11H15NO3 .

Aplicaciones Científicas De Investigación

Synthesis of Threonine O-Peptide Derivatives : O-Benzyl-L-threonine is used in synthesizing threonine O-peptides through the ring-opening reaction of aziridine peptide with carboxylic acid, providing a novel synthesis pathway without racemization (Tanaka et al., 1979).

Crystal Structure Analysis : It's involved in the synthesis of hybrid dipeptides, useful for investigating interactions between nucleic acids and peptides, and aiding in understanding the function of the hydroxyl group of amino acids (Doi et al., 1999).

Preparation of Multifunctional β-Hydroxy-α-Amino Acids : O-Benzyl-L-threonine is used in the synthesis of multifunctional β-hydroxy-α-amino acids using the L-threonine aldolase from Candida humicola, presenting a new route to α-amino-β,ω-dihydroxy and α,ω-diamino-β-hydroxy acids (Vassilev et al., 1995).

Microbial Fermentation for L-Threonine Production : In metabolic engineering, O-Benzyl-L-threonine is significant in optimizing the production of L-threonine through microbial fermentation, a critical process for industrial applications (Dong et al., 2011).

Role in Biomineralization : Studies show its use in synthesizing polypeptides containing O-phospho-L-threonine, which significantly affect the growth of CaCO3 crystals, indicating potential applications in biomineralization (Hayashi et al., 2006).

Polymerization Studies : O-Benzyl-L-threonine is used in anionic ring-opening polymerization to create polycarbonates, contributing to materials science research (Sanda et al., 2001).

Improved L-Threonine Production : The compound plays a role in genetically modifying Escherichia coli for efficient L-threonine synthesis, crucial in food and pharmaceutical industries (Liu et al., 2018).

Controlled Polymerization : Demonstrated in the controlled polymerization of N-carboxyanhydrides, including O-benzyl-L-threonine NCA, this compound aids in the synthesis of well-defined polypeptides without specialized equipment (Gibson et al., 2009).

Safety And Hazards

Direcciones Futuras

O-Benzyl-L-threonine and other similar compounds have potential applications in the synthesis of polypeptides, which have been widely employed to prepare a wide variety of functional biomaterials for use in drug delivery systems and tissue engineering . The development of novel protease-cleavable linkers for selective drug delivery is a promising area of research .

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOURAAVVKGJNM-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426224 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzyl-L-threonine | |

CAS RN |

4378-10-3 | |

| Record name | O-BENZYL-L-THREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

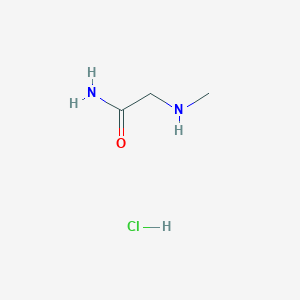

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.